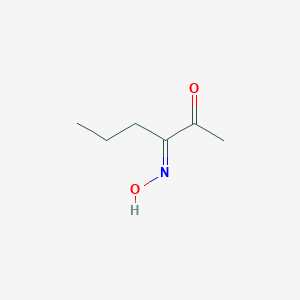
3-(Hydroxyimino)hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxyimino)hexan-2-one is an organic compound with the molecular formula C6H11NO2. It is a derivative of 2,3-hexanedione, where an oxime group is attached to the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Hydroxyimino)hexan-2-one can be synthesized through the reaction of 2,3-hexanedione with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the oxime derivative .
Industrial Production Methods
Industrial production methods for 2,3-hexanedione, 3-oxime involve similar synthetic routes but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions can enhance the production process, making it more suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxyimino)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitro compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include peroxy acids for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and substituted oxime derivatives. These products have significant applications in various fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
3-(Hydroxyimino)hexan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of 3-(Hydroxyimino)hexan-2-one involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, the compound can undergo redox reactions, contributing to its biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Hydroxyimino)hexan-2-one include:
2,3-Hexanedione: The parent compound without the oxime group.
3-Oximinooxetane: Another oxime derivative with different structural features.
2,5-Hexanedione: A structural isomer with different chemical properties
Uniqueness
This compound is unique due to its specific structural features and the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
133128-89-9 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(3E)-3-hydroxyiminohexan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-4-6(7-9)5(2)8/h9H,3-4H2,1-2H3/b7-6+ |
Clé InChI |
GRLLMEXCXJTHGF-VOTSOKGWSA-N |
SMILES |
CCCC(=NO)C(=O)C |
SMILES isomérique |
CCC/C(=N\O)/C(=O)C |
SMILES canonique |
CCCC(=NO)C(=O)C |
Synonymes |
2,3-Hexanedione, 3-oxime, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















